molecular formula C10H10N2O4 B12428397 1-Nitro-4-(2-nitrobut-1-enyl)benzene

1-Nitro-4-(2-nitrobut-1-enyl)benzene

Cat. No.: B12428397
M. Wt: 222.20 g/mol
InChI Key: WFOBQJIBZWZLLZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene typically involves the nitration of 4-(2-butenyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific pathways involved depend on the biological system and the context of its use .

Comparison with Similar Compounds

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene can be compared with other nitroaromatic compounds such as:

    1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene: Similar in structure but with a different alkyl chain length.

    1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene: Differing in the position of the nitro groups on the benzene ring.

    1-Fluoro-4-(2-nitro-1-propenyl)benzene: Contains a fluorine atom instead of a nitro group

The uniqueness of 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene lies in its specific structural arrangement, which influences its reactivity and applications in various fields.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

1-nitro-4-(2-nitrobut-1-enyl)benzene

InChI

InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3

InChI Key

WFOBQJIBZWZLLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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